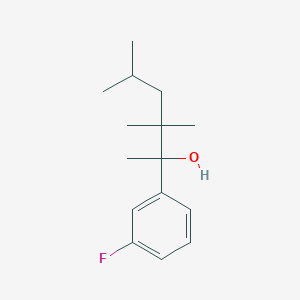

2-(3-Fluorophenyl)-3,3,5-trimethylhexan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Fluorophenyl)-3,3,5-trimethylhexan-2-ol, also known as β-Hydroxy-3,3,5-trimethyl-2-(3-fluorophenyl)hexanoic acid, is a chemical compound with various scientific applications. It is a chiral alcohol that is used in the synthesis of drugs and other biologically active compounds.

Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

Fluoro-containing Oligomers for OLEDs : New fluoro derivatives of Ph2N-containing oligo(arylenevinylene) derivatives exhibit high fluorescence with emissions in a broad wavelength region, demonstrating their potential in OLED devices. The introduction of fluoro substituents significantly affects their electronic properties, making these compounds excellent candidates for color tuning and efficiency enhancement in OLED technology (H.‐C. Li et al., 2007).

Photophysical Characteristics and Electroluminescence

Trimethyl-Containing Trimer Analysis : The synthesis and characterization of 2,7-fluorenevinylene-based trimers have highlighted their solubility, photophysical properties, and potential in electroluminescence applications. These compounds exhibit strong blue-green photoluminescence and can be utilized in OLEDs, indicating the importance of fluoro and trimethyl groups in the design of photoluminescent materials (J. Mikroyannidis et al., 2006).

Fluoromethylation Catalysis

Catalytic Fluoromethylation : The development of new protocols for trifluoromethylation and difluoromethylation of various skeletons has been essential in pharmaceuticals and agrochemicals. Photoredox catalysis has emerged as a valuable tool for these reactions, showing the significance of fluorinated compounds in synthesizing organofluorine compounds with varied applications (T. Koike & M. Akita, 2016).

Fluorescence Probes and Sensors

Latent Fluorophores for Biological Applications : The synthesis and application of latent fluorophores based on the trimethyl lock, including their stability and activation in biological environments, showcase the role of fluoro and trimethyl groups in designing sensitive fluorescence probes for cellular and molecular biology research (S. Chandran et al., 2005).

properties

IUPAC Name |

2-(3-fluorophenyl)-3,3,5-trimethylhexan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23FO/c1-11(2)10-14(3,4)15(5,17)12-7-6-8-13(16)9-12/h6-9,11,17H,10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVHFVFPSAPKFIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)(C)C(C)(C1=CC(=CC=C1)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-benzyl-N-(3-isopropoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2685395.png)

![1-[3-(Methylamino)-4-nitropyrazol-1-yl]ethanone](/img/structure/B2685400.png)

![5-(allylamino)-4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B2685406.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2685411.png)